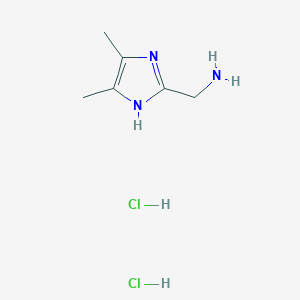
(R)-2-(3-chloro-5-fluorophenylamino)butanoic acid
Vue d'ensemble
Description
(R)-2-(3-chloro-5-fluorophenylamino)butanoic acid is a useful research compound. Its molecular formula is C10H11ClFNO2 and its molecular weight is 231.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Phospholipase D Inhibitors for Therapeutic Applications
"(R)-2-(3-chloro-5-fluorophenylamino)butanoic acid" may relate to compounds investigated for their ability to inhibit phospholipase D (PLD), an enzyme implicated in multiple biological processes. PLD inhibitors like 5-fluoro-2-indolyl des-chlorohalopemide (FIPI) demonstrate potential in altering cell spreading and inhibiting chemotaxis, suggesting therapeutic applications in autoimmunity and cancer metastasis (W. Su et al., 2009) Read More.
Fluorescent Probes for Biological Studies
A strategy for biosynthetically incorporating low-molecular-weight fluorophores into proteins at defined sites has been developed, highlighting the potential for using fluorescent amino acids like dansylalanine for studying protein dynamics and interactions in vivo (D. Summerer et al., 2006) Read More.
Radiotracers for Neurological Imaging
New GABA_B agonists have been synthesized, including compounds structurally related to "this compound", for potential PET radiotracer applications. These compounds, like (R)-4-amino-3-(4-chloro-3-((2-fluoropyridin-4-yl)methoxy)phenyl)butanoic acid, demonstrate promising binding affinities and brain uptake in mice, indicating their utility in imaging GABA_B receptors in neurological studies (R. Naik et al., 2018) Read More.
Gas and Vapor Separations
Research into rare-earth metal-organic frameworks (MOFs) with restricted window apertures, incorporating structural elements similar to "this compound", has shown significant potential in selective adsorption kinetics for gas/vapor separation. These materials demonstrate notable separation properties driven by adsorption kinetics, particularly in systems like n-butane/methane and butanol/methanol (D. Xue et al., 2015) Read More.
Propriétés
IUPAC Name |
(2R)-2-(3-chloro-5-fluoroanilino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFNO2/c1-2-9(10(14)15)13-8-4-6(11)3-7(12)5-8/h3-5,9,13H,2H2,1H3,(H,14,15)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIYGVKPGJGNTCV-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)NC1=CC(=CC(=C1)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C(=O)O)NC1=CC(=CC(=C1)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30736365 | |
| Record name | (2R)-2-(3-Chloro-5-fluoroanilino)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30736365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1270019-83-4 | |
| Record name | (2R)-2-(3-Chloro-5-fluoroanilino)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30736365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![2-[5-Bromo-2-(4-methylphenyl)sulfonyliminopyridin-1-yl]acetamide](/img/structure/B1532538.png)


